Cas no 29016-72-6 (Naphthalene, 1-bromo-7-chloro-)

Naphthalene, 1-bromo-7-chloro- 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 1-bromo-7-chloro-
- 1-bromo-7-chloronaphthalene
- AS-60251
- SCHEMBL21819639
- DTXSID10492917
- MFCD17012255
- SY288544
- 29016-72-6
- W18103
- CS-0060604
- FT-0718979
- AKOS024438583
- 1-Bromo-7-chloro-Naphthalene
- DB-083647
-
- MDL: MFCD17012255
- インチ: InChI=1S/C10H6BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
- InChIKey: DVVPHXPGHQNPNW-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C(=CC=C(Cl)C=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 239.93418
- どういたいしつりょう: 239.93414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
Naphthalene, 1-bromo-7-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768861-5g |
Naphthalene, 1-bromo-7-chloro- |
29016-72-6 | 95% | 5g |
$445 | 2024-06-07 | |
eNovation Chemicals LLC | D768861-0.25g |
Naphthalene, 1-bromo-7-chloro- |
29016-72-6 | 95% | 0.25g |
$335 | 2023-05-17 | |
A2B Chem LLC | AB33572-5g |
1-Bromo-7-chloronaphthalene |
29016-72-6 | ≥97% | 5g |
$494.00 | 2023-12-31 | |
abcr | AB513418-1g |
1-Bromo-7-chloronaphthalene; . |
29016-72-6 | 1g |
€291.00 | 2024-08-02 | ||
A2B Chem LLC | AB33572-100mg |
1-Bromo-7-chloronaphthalene |
29016-72-6 | 95% | 100mg |
$62.00 | 2023-12-31 | |
Ambeed | A323383-25g |
1-Bromo-7-chloronaphthalene |
29016-72-6 | 95+% | 25g |
$1094.0 | 2024-04-20 | |
1PlusChem | 1P002VOK-25g |
Naphthalene, 1-bromo-7-chloro- |
29016-72-6 | ≥97% | 25g |
$1316.00 | 2023-12-17 | |
1PlusChem | 1P002VOK-1g |
Naphthalene, 1-bromo-7-chloro- |
29016-72-6 | ≥97% | 1g |
$235.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1189231-100g |
1-Bromo-7-chloronaphthalene |
29016-72-6 | 97% | 100g |
$3190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1189231-0.25g |
1-Bromo-7-chloronaphthalene |
29016-72-6 | 97% | 0.25g |
$100 | 2024-07-19 |
Naphthalene, 1-bromo-7-chloro- 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Naphthalene, 1-bromo-7-chloro-に関する追加情報
Naphthalene, 1-Bromo-7-Chloro (CAS No. 29016-72-6)
Naphthalene, 1-bromo-7-chloro, also known by its CAS number 29016-72-6, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The substitution pattern in 1-bromo-7-chloro-naphthalene introduces two halogen atoms—bromine at position 1 and chlorine at position 7—onto the naphthalene framework, which significantly alters its chemical properties compared to the parent compound.
The synthesis of 1-bromo-7-chloro-naphthalene typically involves multi-step reactions, often starting from naphthalene itself. The introduction of halogen atoms is achieved through electrophilic substitution reactions, which are facilitated by the electron-rich nature of the aromatic rings in naphthalene. Bromination and chlorination reactions are carefully controlled to ensure regioselectivity, targeting specific positions on the naphthalene structure. Recent advancements in catalytic systems and reaction conditions have improved the yield and purity of this compound, making it more accessible for research and industrial applications.
Naphthalene, 1-bromo-7-chloro has been extensively studied for its electronic properties, which make it a valuable material in the field of organic electronics. Its extended conjugated system allows for efficient charge transport, making it a candidate for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Researchers have explored the use of this compound as an electron acceptor in OPV devices, where its ability to absorb sunlight and generate charge carriers contributes to higher energy conversion efficiencies.
In addition to its electronic applications, 1-bromo-7-chloro-naphthalene has shown promise in medicinal chemistry. The substitution pattern on the naphthalene ring can influence the compound's bioactivity, making it a potential lead molecule for drug discovery. Recent studies have investigated its interactions with biological targets, such as enzymes and receptors, highlighting its potential as a scaffold for developing new therapeutic agents.
The physical properties of Naphthalene, 1-bromo-7-chloro are also noteworthy. Its melting point and solubility characteristics are influenced by the halogen substituents, which introduce electron-withdrawing effects into the molecule. These properties are critical in determining its suitability for various chemical processes and applications. For instance, its solubility in organic solvents makes it easier to handle during synthesis and purification steps.
From an environmental perspective, understanding the fate and behavior of 1-bromo-7-chloro-naphthalene in natural systems is essential. Research has focused on its degradation pathways under different environmental conditions, such as UV light exposure or microbial activity. These studies aim to assess its potential impact on ecosystems and guide strategies for safe handling and disposal.
In conclusion, Naphthalene, 1-bromo-7-chloro (CAS No. 29016-72-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a platform for innovation in electronics, medicine, and materials science. As research continues to uncover new properties and uses for this compound, it remains an important subject of study for scientists and engineers worldwide.
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